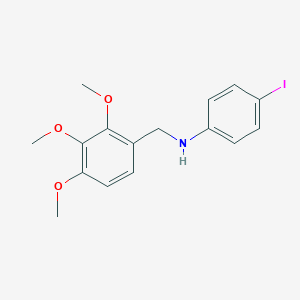![molecular formula C26H24FN3O2 B283341 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide, commonly known as Flibanserin, is a drug that was originally developed as an antidepressant but is now primarily used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition where a woman has a low or absent sexual desire that causes distress or interpersonal difficulty.
Mécanisme D'action
Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain and decreasing the levels of serotonin. This leads to an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with increased sexual desire. It also decreases the levels of serotonin, which is a neurotransmitter that is associated with decreased sexual desire. Flibanserin has been shown to have a number of physiological effects, including increased blood flow to the genital area and increased lubrication.
Avantages Et Limitations Des Expériences En Laboratoire
Flibanserin has a number of advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments that target specific aspects of its effects. However, Flibanserin is primarily used to treat N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide in premenopausal women, which limits its use in other areas of research.
Orientations Futures
There are a number of future directions for research on Flibanserin. One area of research is the potential use of Flibanserin in treating sexual dysfunction in men. Another area of research is the potential use of Flibanserin in treating other conditions that are associated with low sexual desire, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of Flibanserin and to identify any potential long-term side effects.
Méthodes De Synthèse
Flibanserin is synthesized through a multistep process that involves the reaction of 2-amino-4-chlorobenzonitrile with 4-(2-fluorobenzyl)piperazine in the presence of a base to form N-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine-1-carboxamide. This intermediate is then reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst to form N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide, the final product.
Applications De Recherche Scientifique
Flibanserin has been extensively studied for its potential use in treating N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. Multiple clinical trials have been conducted to evaluate its efficacy and safety in premenopausal women with N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. These trials have shown that Flibanserin can significantly improve sexual desire and decrease distress related to low sexual desire in women with N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide.
Propriétés
Formule moléculaire |
C26H24FN3O2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H24FN3O2/c27-23-7-3-1-6-20(23)18-29-13-15-30(16-14-29)22-11-9-21(10-12-22)28-26(31)25-17-19-5-2-4-8-24(19)32-25/h1-12,17H,13-16,18H2,(H,28,31) |
Clé InChI |
NTUHTDJBXGWTSP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)